molecular formula C17H12BrClN2O2S B3925152 (5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B3925152
M. Wt: 423.7 g/mol
InChI Key: JZMRQOGFPDUFAU-NVNXTCNLSA-N
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Description

(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound with a unique structure that includes a thiazole ring, bromine, chlorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the methoxyphenylmethylidene group under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with two chlorine atoms.

    Amino acids: Organic compounds with amino and carboxyl functional groups.

Uniqueness

What sets (5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one apart is its unique combination of functional groups and its potential for diverse applications. The presence of both bromine and chlorine atoms, along with the thiazole ring, gives it distinct chemical properties that are not found in simpler compounds like dichloroaniline or amino acids.

This compound’s versatility and potential make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O2S/c18-12-5-6-14(23-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(22)21-17(20)24-15/h1-8H,9H2,(H2,20,21,22)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMRQOGFPDUFAU-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C\3/C(=O)N=C(S3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
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(5Z)-2-amino-5-[[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one

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